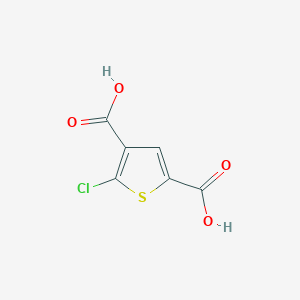
5-Chlorothiophene-2,4-dicarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlorothiophene-2,4-dicarboxylic Acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of chlorine and carboxylic acid groups on the thiophene ring makes this compound particularly interesting for various chemical applications.
Synthetic Routes and Reaction Conditions:
Oxidation of 5-Chlorothiophene-2-carboxylic Acid: One common method involves the oxidation of 5-chlorothiophene-2-carboxylic acid using oxidizing agents like potassium permanganate or sodium chlorite in an aqueous medium.
Direct Carboxylation: Another method involves the direct carboxylation of 5-chlorothiophene using carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst.
Industrial Production Methods: The industrial production of this compound typically involves the oxidation method due to its higher yield and ease of control. The reaction is carried out in large reactors with precise temperature and pH control to ensure maximum efficiency and purity of the product .
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium chlorite, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, primary amines, and thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Amino-thiophenes and thio-thiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chlorothiophene-2,4-dicarboxylic Acid is used as a building block in the synthesis of more complex thiophene derivatives. It is also used in the development of new materials with unique electronic properties .
Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of sulfur-containing heterocycles in biological systems .
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new anti-inflammatory and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of high-performance materials .
Wirkmechanismus
The mechanism of action of 5-Chlorothiophene-2,4-dicarboxylic Acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 5-Chlorothiophene-2-carboxylic Acid
- 2,5-Dichlorothiophene-3-carboxylic Acid
- 5-Bromothiophene-2,4-dicarboxylic Acid
Comparison:
- 5-Chlorothiophene-2-carboxylic Acid: Lacks the second carboxylic acid group, making it less reactive in certain chemical reactions.
- 2,5-Dichlorothiophene-3-carboxylic Acid: Contains an additional chlorine atom, which can lead to different substitution patterns and reactivity.
- 5-Bromothiophene-2,4-dicarboxylic Acid: The presence of bromine instead of chlorine can result in different electronic properties and reactivity.
Uniqueness: 5-Chlorothiophene-2,4-dicarboxylic Acid is unique due to the presence of both chlorine and two carboxylic acid groups on the thiophene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications .
Eigenschaften
Molekularformel |
C6H3ClO4S |
|---|---|
Molekulargewicht |
206.60 g/mol |
IUPAC-Name |
5-chlorothiophene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H3ClO4S/c7-4-2(5(8)9)1-3(12-4)6(10)11/h1H,(H,8,9)(H,10,11) |
InChI-Schlüssel |
QKHUYCGVSAVQEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1C(=O)O)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate](/img/structure/B13854549.png)
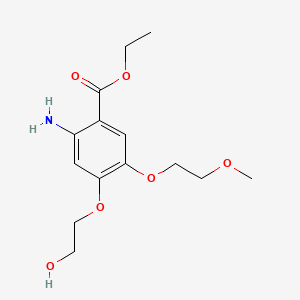

![(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13854564.png)
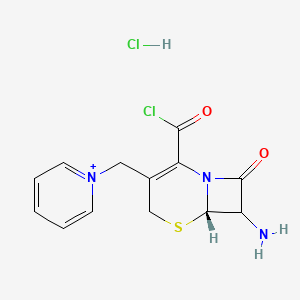
![(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate](/img/structure/B13854578.png)
![3-Methyl-6-nitroimidazo[4,5-b]pyridine](/img/structure/B13854586.png)
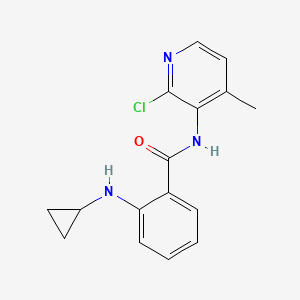
![2-methyl-3-[(2Z,6Z,10Z,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione](/img/structure/B13854600.png)
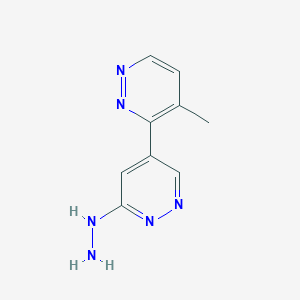
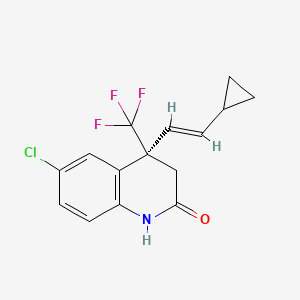
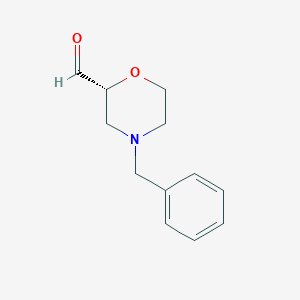
![3-(hydroxymethyl)-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridazin-4(1H)-one](/img/structure/B13854619.png)
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid](/img/structure/B13854634.png)
